molecular formula C9H12KNO2 B1371529 Potassium 2-(1-cyanocyclohexyl)acetate CAS No. 133481-12-6

Potassium 2-(1-cyanocyclohexyl)acetate

Cat. No. B1371529
M. Wt: 205.3 g/mol
InChI Key: AIPKMNGCAXYDJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(1-cyanocyclohexyl)acetate is a chemical compound used in scientific research. It is available for purchase from various suppliers for use in pharmaceutical testing .

Scientific Research Applications

1. Potassium Acetate in Mitochondrial Transport Mechanisms Potassium acetate is utilized in studies exploring the mechanisms of potassium transport in rat liver mitochondria. Research has demonstrated that Mg2+ depletion affects the operation of the endogenous K+/H+ antiporter, influencing potassium acetate uptake. This has implications for understanding mitochondrial bioenergetics and ion transport (Garlid et al., 1986).

2. Cyanation of Aryl Halides In organic synthesis, potassium compounds like potassium hexacyanoferrate(II) are used as cyanating agents. They facilitate the cyanation of aryl halides using palladium(II) acetate and dppf as the catalyst. This approach has demonstrated good yields and unprecedented catalyst productivities (Schareina et al., 2004).

3. Solubility Studies in Pure Solvents Potassium acetate's solubility characteristics are critical for pharmaceutical and chemical applications. Studies on compounds like losartan potassium have measured solubility in various solvents, providing valuable data for drug formulation and chemical processing (Guo et al., 2008).

4. Heterocyclic Compound Synthesis Potassium salts, including potassium acetate, play a significant role in the synthesis of novel heterocyclic compounds. These processes often involve complex reactions and are essential for creating various pharmaceutical and agrochemical products (D'amico et al., 1988).

5. Electrolyte Development for Potassium-Ion Batteries In the field of energy storage, potassium acetate has been explored as a water-in-salt electrolyte for potassium-ion batteries. This research is crucial for developing more efficient and sustainable battery technologies (Leonard et al., 2018).

6. Ion Association and Solvation Studies Investigations into the ion association and solvation properties of potassium acetate provide insights into the behavior of electrolytes in various solvents. This research is important for understanding the fundamental properties of ionic solutions (Tsierkezos & Molinou, 2009).

properties

IUPAC Name

potassium;2-(1-cyanocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPKMNGCAXYDJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(1-cyanocyclohexyl)acetate

Synthesis routes and methods

Procedure details

To a 250-mL flask under nitrogen is added 14.8 g (0.13 mol) of potassium tertiary butoxide followed by 74 mL of tetrahydrofuran. The solution is stirred for 10 minutes, suction filtered, and washed using 50 mL of tetrahydrofuran. The filtrates are combined and transferred into an addition funnel on a separate 250-mL flask containing 20 g (0.12 mol) of dried 1-cyanocyclohexaneacetic acid and 100 mL of tetrahydrofuran. The potassium tertiary butoxide solution is added dropwise over 5 minutes to the previous solution. The precipitate is cooled in an ice bath, suction filtered, and washed with 25 mL of cold tetrahydrofuran. The filter cake is dried in a vacuum oven at 50° C. for 16 hours to give 24.8 g of potassium 1-cyanocyclohexaneacetate as a white crystalline solid; mp 196-199° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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